molecular formula C23H26N2O4 B10938528 ethyl [4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate

ethyl [4-ethyl-3,5-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]acetate

Cat. No.: B10938528
M. Wt: 394.5 g/mol
InChI Key: CPWHCIJKHFEPNM-UHFFFAOYSA-N
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Description

ETHYL 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is an organic compound that belongs to the class of pyrazoles This compound is characterized by its complex structure, which includes multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Substitution reactions:

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

ETHYL 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism by which ETHYL 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-METHOXYPHENYLACETATE: This compound shares the ethyl and methoxyphenyl groups but lacks the pyrazole ring.

    4-METHOXYBENZENEACETIC ACID ETHYL ESTER: Similar in structure but with different functional groups and lacking the pyrazole ring.

Uniqueness

ETHYL 2-[4-ETHYL-3,5-BIS(4-METHOXYPHENYL)-1H-PYRAZOL-1-YL]ACETATE is unique due to the presence of the pyrazole ring, which imparts specific chemical and biological properties not found in simpler analogs

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

ethyl 2-[4-ethyl-3,5-bis(4-methoxyphenyl)pyrazol-1-yl]acetate

InChI

InChI=1S/C23H26N2O4/c1-5-20-22(16-7-11-18(27-3)12-8-16)24-25(15-21(26)29-6-2)23(20)17-9-13-19(28-4)14-10-17/h7-14H,5-6,15H2,1-4H3

InChI Key

CPWHCIJKHFEPNM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(N=C1C2=CC=C(C=C2)OC)CC(=O)OCC)C3=CC=C(C=C3)OC

Origin of Product

United States

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